2-Furoyl-LIGRLO-amide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H64F3N11O10 |

|---|---|

Molecular Weight |

892.0 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H63N11O8.C2HF3O2/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37;3-2(4,5)1(6)7/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41);(H,6,7)/t22-,23-,24-,25-,26-,29-;/m0./s1 |

InChI Key |

GGAPZASUUCRPNF-OIQQVIETSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Furoyl-LIGRLO-amide TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a synthetic peptide derivative that has emerged as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2).[1][2][3] This document provides a comprehensive overview of its mechanism of action, drawing upon key experimental findings to elucidate its role in cellular signaling. We will delve into the specific pathways it modulates, present quantitative data on its activity, and detail the experimental protocols used to characterize this important research tool.

Core Mechanism of Action: Potent and Selective PAR2 Agonism

2-Furoyl-LIGRLO-amide is a modified version of the PAR2-activating peptide SLIGRL-NH2.[4] The addition of a 2-furoyl group to the N-terminus significantly enhances its potency and selectivity as a PAR2 agonist.[2][4] PAR2 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin.[5][6][7] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[5] 2-Furoyl-LIGRLO-amide mimics this tethered ligand, directly activating PAR2 without the need for proteolytic cleavage.[4][8]

The trifluoroacetate (B77799) (TFA) salt form is common for synthetic peptides, aiding in their stability and solubility.

Signaling Pathways

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events. The primary transduction mechanism involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7][9] Additionally, PAR2 activation can trigger other G-protein-dependent and -independent pathways, including the activation of mitogen-activated protein kinase (MAPK/ERK) pathways and β-arrestin recruitment.[7][10] These pathways play crucial roles in inflammation, pain, and other physiological and pathophysiological processes.[5][6][10][11]

Figure 1: Simplified PAR2 Signaling Pathway.

Quantitative Data Summary

The potency of this compound has been quantified in various experimental systems. The following tables summarize the key findings.

| Parameter | Value | Assay System | Reference |

| pD2 | 7.0 | Not specified | [1][3][12][13][14][15] |

| EC50 | 340 nM | Not specified | [16] |

| EC50 (RTCA) | Nearly identical to another potent agonist | 16HBE14o- cells | [17] |

pD2 is the negative logarithm of the EC50 value.

| Compound Comparison | Fold Potency Increase | Assay | Cell/Tissue Type | Reference |

| vs. SLIGRL-NH2 | 10 to 25 times more potent | Intracellular Calcium Increase | Cultured human and rat PAR2-expressing cells | [1][2][4] |

| vs. SLIGRL-NH2 | 10 to 300 times more potent | Arterial Vasodilation and Hyperpolarization | Not specified | [1][2][4] |

Experimental Protocols

The characterization of this compound relies on a variety of in vitro and in vivo experimental protocols.

Intracellular Calcium Mobilization Assay

This assay is fundamental to assessing the activation of the Gq/11 pathway by PAR2 agonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. innoprot.com [innoprot.com]

- 10. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound - Ace Therapeutics [acetherapeutics.com]

- 15. rndsystems.com [rndsystems.com]

- 16. 2-Furoyl-LIGRLO-amide (2Fly), PAR2 agonist (ab120800) | Abcam [abcam.co.jp]

- 17. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

2-Furoyl-LIGRLO-amide TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl-LIGRLO-amide TFA is a synthetic hexapeptide that acts as a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in common research assays, and a visualization of its signaling pathways.

Introduction

Proteinase-Activated Receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily, activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand sequence (SLIGRL in humans) that binds to and activates the receptor. This compound is a stable, synthetic peptide analog of this tethered ligand, where the N-terminal serine is replaced with a 2-furoyl group. This modification confers significantly higher potency and selectivity for PAR2, making it an invaluable tool for investigating the receptor's function in various biological systems.[1][2][3]

Mechanism of Action

This compound directly binds to and activates PAR2, mimicking the action of the endogenous tethered ligand. Upon activation, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The primary signaling cascade initiated by PAR2 involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]

In addition to the canonical Gq/11 pathway, PAR2 can also couple to other G-proteins, such as Gα12/13, to activate Rho signaling pathways, and can initiate G-protein-independent signaling through the recruitment of β-arrestins.[4][6] The β-arrestin pathway can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and is involved in receptor desensitization and internalization.[5][6]

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line/System | Reference |

| pD2 | 7.0 | Not specified | [1][3] |

| Potency vs. SLIGRL-NH2 (Intracellular Calcium) | 10-25 times more potent | Cultured human and rat PAR2-expressing cells | [1] |

| Potency vs. SLIGRL-NH2 (Arterial Vasodilation) | 10-300 times more potent | Rat aorta and murine femoral arteries | [1] |

| Assay | Agonist | Potency/Efficacy Metric | Species/Tissue | Key Findings | Reference |

| Intracellular Calcium Mobilization | 2-Furoyl-LIGRLO-NH2 | More potent than SLIGRL-NH2 | Human and Rat PAR2-expressing cells | Equally effective as SLIGRL-NH2 but with higher potency. | [1] |

| Arterial Vasodilation | 2-Furoyl-LIGRLO-NH2 | More potent than SLIGRL-NH2 | Rat Aorta & Murine Femoral Arteries | Causes dose-dependent relaxation of pre-contracted arteries. | [1] |

| Itch Response | 2-Furoyl-LIGRLO-amide | Induces scratching behavior | Mice | PAR2 activation is implicated in pruritus. | |

| Ligand Binding | [3H]propionyl-2fLI | High affinity | PAR2-transfected Kirsten normal rat kidney cells | Binding is competitively displaced by PAR2 agonists. | [7] |

Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human PAR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Fluo-4 AM (or other suitable calcium-sensitive dye)

-

Pluronic F-127

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed PAR2-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a dye loading solution of Fluo-4 AM in Assay Buffer. A typical final concentration is 2-4 µM.

-

Add Pluronic F-127 (final concentration ~0.02%) to aid in dye dispersion.

-

Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

-

Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.

-

-

Agonist Preparation: Prepare serial dilutions of this compound in Assay Buffer at a concentration 5-10 times the final desired concentration.

-

Measurement:

-

Wash the cells with Assay Buffer to remove excess dye.

-

Place the cell plate in the fluorescence plate reader.

-

Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

-

Record a baseline fluorescence for 10-20 seconds.

-

Program the instrument to automatically add the this compound dilutions to the wells.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Arterial Vasodilation Assay

This protocol outlines the methodology for assessing the vasodilatory effects of this compound on isolated arterial rings.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

Krebs-Henseleit buffer

-

Phenylephrine or other vasoconstrictor

-

This compound

-

Organ bath system with force transducers

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and carefully dissect the thoracic aorta or femoral artery.

-

Place the artery in ice-cold Krebs-Henseleit buffer.

-

Clean the artery of surrounding connective tissue and cut into rings of 2-3 mm in length.

-

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~1.5 g (for rat aorta).

-

Induce a submaximal contraction with a vasoconstrictor such as phenylephrine.

-

-

Agonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the changes in isometric tension. Relaxation is expressed as the percentage reversal of the pre-contraction induced by the vasoconstrictor.

-

Data Analysis: Plot the percentage relaxation against the agonist concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Itch Model

This protocol describes a common method for evaluating the pruritic effects of this compound in mice.

Materials:

-

Male C57BL/6 mice

-

This compound dissolved in sterile saline

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Intradermal Injection: Administer an intradermal injection of this compound (typically 10-50 µL) into the nape of the neck or the cheek.

-

Behavioral Observation:

-

Immediately after injection, place the mouse back into the observation chamber.

-

Record the behavior of the mouse for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

A blinded observer should count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Compare the number of scratches in the agonist-treated group to a vehicle-treated control group.

-

Signaling Pathways and Visualizations

The activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the key pathways.

Caption: Canonical PAR2 signaling pathway via Gq/11 activation.

Caption: β-Arrestin-mediated signaling and regulation of PAR2.

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a cornerstone research tool for elucidating the multifaceted roles of PAR2 in health and disease. Its high potency and selectivity allow for precise activation of the receptor, enabling detailed studies of its downstream signaling pathways and physiological effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into PAR2-mediated processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. physoc.org [physoc.org]

- 7. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furoyl-LIGRLO-amide TFA: A Comprehensive Technical Profile on its PAR2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document consolidates available data on its biological activity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.

Core Compound Profile

2-Furoyl-LIGRLO-amide is a synthetic peptide analog of the PAR2-activating peptide, SLIGRL-NH2.[1][2] The N-terminal modification with a 2-furoyl group significantly enhances its potency and stability, making it a widely used tool for investigating PAR2 function in both in vitro and in vivo models.[1]

Quantitative Selectivity and Potency Analysis

2-Furoyl-LIGRLO-amide demonstrates a marked selectivity for PAR2, with significantly higher potency compared to the endogenous activating peptide. The available data from various functional assays are summarized below.

| Agonist | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| 2-Furoyl-LIGRLO-amide | Calcium Mobilization | Human PAR2-expressing cells | Potency vs. SLIGRL-NH2 | 10-25x more potent | [2] |

| Calcium Mobilization | Rat PAR2-expressing cells | Potency vs. SLIGRL-NH2 | 10-25x more potent | [2] | |

| Arterial Vasodilation | Murine femoral arteries | Potency vs. SLIGRL-NH2 | 10-300x more potent | [2] | |

| General PAR2 Agonism | Not specified | pD2 | 7.0 | [3][4][5] | |

| SLIGRL-NH2 | Calcium Mobilization | Human/Rat PAR2-expressing cells | - | - | [2] |

| Arterial Vasodilation | Murine femoral arteries | - | - | [2] | |

| trans-cinnamoyl-LIGRLO-NH2 | Contraction | Murine femoral arteries | Off-target effect | Caused non-PAR2-mediated contraction | [2] |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Methodologies

The characterization of 2-Furoyl-LIGRLO-amide's selectivity and potency relies on a variety of established experimental protocols.

Intracellular Calcium Mobilization Assay

This assay is a primary method for quantifying the activation of Gq-coupled GPCRs like PAR2.

-

Cell Culture: Human Embryonic Kidney (HEK293) or Kirsten Normal Rat Kidney (KNRK) cells recombinantly expressing PAR2 are cultured under standard conditions.[1]

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3, which exhibits increased fluorescence upon binding to free cytosolic calcium.[1]

-

Agonist Stimulation: A baseline fluorescence is established before the addition of varying concentrations of 2-Furoyl-LIGRLO-amide or other agonists.[1]

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity over time using a fluorometric imaging plate reader or a similar instrument.[1]

-

Data Analysis: Concentration-response curves are generated to calculate potency parameters like EC50.

Arterial Vasodilation Bioassay

This ex vivo assay assesses the functional effect of PAR2 activation on blood vessel tone.

-

Tissue Preparation: Rings of murine femoral arteries are dissected and mounted in an organ bath system.[1]

-

Pre-contraction: The arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor like phenylephrine (B352888) or cirazoline.[1]

-

Agonist Application: Increasing concentrations of 2-Furoyl-LIGRLO-amide are added to the bath.

-

Measurement of Relaxation: The relaxation of the arterial rings is measured as a percentage reversal of the pre-contraction.[1]

-

Data Analysis: Concentration-response curves are plotted to determine the potency of the agonist in inducing vasodilation.

Receptor Binding Assays

Radioligand binding assays are employed to determine the binding affinity of the compound to the receptor.

-

Radioligand Synthesis: A tritiated version of 2-Furoyl-LIGRLO-amide, such as [3H]propionyl-2fLI, is synthesized.[6]

-

Cell Preparation: Membranes from cells expressing PAR2 are prepared.

-

Binding Reaction: The cell membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled 2-Furoyl-LIGRLO-amide or other competing ligands.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PAR2 signaling cascade and a typical experimental workflow for assessing agonist selectivity.

Conclusion

This compound stands out as a highly potent and selective PAR2 agonist. Its enhanced stability and activity profile compared to the parent peptide make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of PAR2. The lack of significant off-target effects, as demonstrated in functional assays, further underscores its utility in targeted research applications.[2] Future investigations could further refine its selectivity profile by testing against a broader array of G protein-coupled receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Furoyl-LIGRLO-amide TFA: A Potent and Selective PAR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers in pharmacology and drug development.

Core Compound Structure and Properties

2-Furoyl-LIGRLO-amide is a synthetic hexapeptide amide analog of the tethered ligand sequence of PAR2. The N-terminus is modified with a 2-furoyl group, which significantly enhances its potency and selectivity for PAR2. The trifluoroacetic acid (TFA) salt form is commonly used for its stability and solubility.

The peptide sequence is Leu-Ile-Gly-Arg-Leu-Orn, with a C-terminal amide. The chemical structure of the peptide with the TFA counterion is represented below.

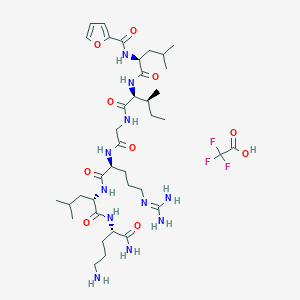

Caption: 2D representation of 2-Furoyl-LIGRLO-amide with TFA salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of 2-Furoyl-LIGRLO-amide's biological activity.

| Parameter | Value | Cell/Tissue System | Reference |

| pD2 | 7.0 | Murine Femoral Arteries | [1][2] |

| EC50 | 340 nM | Not specified | |

| Potency vs. SLIGRL-NH2 (Calcium Signaling) | 10-25 times more potent | Cultured human and rat PAR2-expressing cells | [3][4] |

| Potency vs. SLIGRL-NH2 (Arterial Vasodilation) | 10-300 times more potent | Murine femoral arteries | [3][4] |

| Molecular Weight (TFA Salt) | 891.98 g/mol | N/A | [5] |

| Molecular Formula (TFA Salt) | C38H64F3N11O10 | N/A | [5] |

Mechanism of Action and Signaling Pathway

2-Furoyl-LIGRLO-amide acts as a selective agonist at the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). Unlike endogenous activation by proteases, this synthetic peptide directly binds to and activates the receptor, mimicking the action of the tethered ligand that is exposed upon proteolytic cleavage.

PAR2 is primarily coupled to the Gq/11 family of G-proteins. Upon activation by 2-Furoyl-LIGRLO-amide, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular responses.

Caption: PAR2 signaling pathway activated by 2-Furoyl-LIGRLO-amide.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the activity of 2-Furoyl-LIGRLO-amide.

Intracellular Calcium Mobilization Assay

This assay measures the ability of 2-Furoyl-LIGRLO-amide to induce an increase in intracellular calcium concentration in PAR2-expressing cells.

-

Cell Culture: Human embryonic kidney (HEK293) or Kirsten virus-transformed rat kidney (KNRK) cells stably expressing PAR2 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, in a buffered salt solution (e.g., HBSS) for a specified time (typically 30-60 minutes) at 37°C.

-

Agonist Stimulation: A baseline fluorescence is recorded before the automated addition of varying concentrations of 2-Furoyl-LIGRLO-amide.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is measured and plotted against the logarithm of the agonist concentration to determine the EC50 and pD2 values.

Arterial Vasodilation Assay

This ex vivo assay assesses the effect of 2-Furoyl-LIGRLO-amide on the vascular tone of isolated arterial rings.

-

Tissue Preparation: Murine femoral arteries or rat aortic rings are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Pre-constriction: The arterial rings are pre-constricted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) or U46619, to induce a stable contractile tone.

-

Agonist Application: Once a stable contraction is achieved, cumulative concentrations of 2-Furoyl-LIGRLO-amide are added to the organ bath.

-

Measurement of Relaxation: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage reversal of the pre-induced contraction.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (pD2 or EC50) and efficacy of the compound in inducing vasodilation.

Caption: Workflow for key in vitro and ex vivo experimental protocols.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of PAR2. Its high potency and selectivity make it a superior probe compared to earlier PAR2 agonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on PAR2-related targets.

References

2-Furoyl-LIGRLO-amide TFA: A Technical Guide to a Potent and Selective PAR2 Agonist

Introduction

2-Furoyl-LIGRLO-amide, supplied as a trifluoroacetate (B77799) (TFA) salt, is a highly potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2).[1][2][3] Developed as a stable and more potent analog of the endogenous PAR2 activating peptide, SLIGRL-NH2, it has become a critical tool for researchers studying the physiological and pathological roles of PAR2.[2][4] This receptor is implicated in a wide range of processes including inflammation, pain, and itch.[1][3] This technical guide provides an in-depth overview of the discovery, development, and experimental application of 2-Furoyl-LIGRLO-amide TFA for researchers, scientists, and drug development professionals.

Discovery and Development

The development of 2-Furoyl-LIGRLO-amide was driven by the need for more potent and selective tools to probe PAR2 function. The parent peptide, SLIGRL-NH2, while effective, has limitations in terms of potency and stability. Researchers discovered that modification of the N-terminus of the PAR2-activating peptide with a 2-furoyl group resulted in a significant increase in agonist potency.[2] This modification led to the synthesis of 2-Furoyl-LIGRLO-amide, which demonstrated a 10 to 300-fold increase in potency compared to SLIGRL-NH2 in various biological assays.[2][4] Furthermore, it was found to be highly selective for PAR2, not exhibiting significant off-target effects on other receptors like PAR1 or causing non-PAR2-mediated contractions in vascular tissues.[2][4]

Quantitative Data

The potency and efficacy of this compound have been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Potency of 2-Furoyl-LIGRLO-amide

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| Calcium Mobilization | Human PAR2-expressing HEK293 cells | EC50 | 0.43 μM | [3] |

| Calcium Mobilization | Rat PAR2-expressing KNRK cells | - | 10-25x more potent than SLIGRL-NH2 | [2] |

| Calcium Mobilization | Human HT-29 cells | EC50 | 0.2 μM | [3] |

| IP1 Formation | Human PAR2-expressing HEK293T cells | EC50 | 0.15 μM | [3] |

| β-arrestin Recruitment | PK1-tagged PAR2 in HEK293 cells | EC50 | 0.43 μM | [3] |

| Receptor Binding | Human PAR2 in NCTC2544 cells | Kd | 122 ± 26.1 nM | |

| Receptor Binding | Human PAR2 in NCTC2544 cells | Bmax | 180 ± 6 fmol / 3.0 x 105 cells | [5] |

| Arterial Vasodilation | Rat Aorta | - | 10-300x more potent than SLIGRL-NH2 | [2][4] |

| Arterial Vasodilation | Murine Femoral Arteries | - | 10-300x more potent than SLIGRL-NH2 | [2][4] |

| General Potency | - | pD2 | 7.0 | [1][3][6][7] |

Table 2: Comparison of Agonist Potency in Calcium Signaling

| Agonist | Relative Potency vs. SLIGRL-NH2 (Human PAR2) | Relative Potency vs. SLIGRL-NH2 (Rat PAR2) | Reference |

| 2-Furoyl-LIGRLO-amide | ~10x more potent | ~25x more potent | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to PAR2 activation.

-

Cell Culture: Culture PAR2-expressing cells (e.g., HEK293, KNRK, or HT-29) in appropriate media and conditions until they reach the desired confluence.

-

Cell Loading: Aspirate the culture medium and wash the cells with a buffered salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Agonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then prepare serial dilutions in the buffered salt solution to achieve the desired final concentrations.

-

Fluorescence Measurement: Place the plate containing the loaded cells into a fluorescence plate reader. Record the baseline fluorescence for a short period.

-

Agonist Addition: Add the prepared dilutions of this compound to the wells.

-

Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Receptor Binding Assay

This protocol describes a competitive binding assay using a radiolabeled derivative of 2-Furoyl-LIGRLO-amide.

-

Radioligand: Utilize a tritiated version of a 2-furoyl peptide, such as [3H]2-furoyl-LIGRL-NH2.[5]

-

Cell Preparation: Use cells expressing the target receptor (e.g., PAR2-transfected NCTC2544 cells).[5]

-

Assay Setup: In a multi-well plate, add the cell suspension.

-

Competitive Binding: To each well, add a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound (competitor). For determining non-specific binding, add a high concentration of the unlabeled agonist.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]

-

Separation of Bound and Free Ligand: Rapidly separate the cells with bound radioligand from the incubation medium containing the free radioligand. This can be achieved by filtration through a glass fiber filter followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki) of this compound.

In Vivo Itch Model

This protocol outlines the use of 2-Furoyl-LIGRLO-amide to induce itch in an animal model.

-

Animal Model: Use wild-type mice (e.g., C57BL/6).

-

Agonist Administration: Prepare a solution of this compound in a sterile vehicle (e.g., saline). Administer the solution via intradermal injection at a specific site (e.g., the nape of the neck) at a defined dose (e.g., 10 μg).[3]

-

Behavioral Observation: Immediately after injection, place the animal in an observation chamber and record its behavior for a set period (e.g., 30 minutes).

-

Data Analysis: Count the number of scratching bouts directed towards the injection site. Compare the scratching behavior in animals treated with the agonist to those treated with a vehicle control.

Signaling Pathways and Visualizations

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in many assays. PAR2 can also signal through G-protein-independent pathways involving β-arrestin.

Below are Graphviz diagrams illustrating the experimental workflow for a calcium mobilization assay and the PAR2 signaling pathway.

Conclusion

This compound is a cornerstone research tool for investigating the multifaceted roles of PAR2. Its high potency and selectivity have enabled significant advances in our understanding of PAR2 in health and disease. This guide provides a comprehensive overview of its key characteristics and experimental applications, serving as a valuable resource for researchers in the field. As research into PAR2 continues to evolve, this compound will undoubtedly remain an indispensable compound for elucidating the therapeutic potential of targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. This compound - Ace Therapeutics [acetherapeutics.com]

The Role of 2-Furoyl-LIGRLO-amide TFA in Protease-Activated Receptor 2 (PAR2) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of PAR2 Activation by 2-Furoyl-LIGRLO-amide TFA

This compound mimics the action of the endogenous tethered ligand of PAR2, thereby activating the receptor without the need for proteolytic cleavage.[9][10] The N-terminal 2-furoyl group significantly enhances the potency and selectivity of the peptide for PAR2.[5][8] Upon binding, this compound induces a conformational change in the PAR2 receptor, leading to the activation of downstream signaling cascades.

Quantitative Data: Potency and Efficacy

This compound is a highly potent PAR2 agonist, consistently demonstrating greater potency than the endogenous PAR2-activating peptide, SLIGRL-NH2.[8][11] Its potency is often expressed as a pD2 value, which is the negative logarithm of the EC50 value. A pD2 value of 7.0 indicates an EC50 in the 100 nM range.[6][10][12][13]

| Cell Line | Assay Type | Downstream Effect | EC50 (µM) | Reference |

| HEK-293T | FRET Assay | Gαq-stimulated IP1 formation | 0.15 | [14] |

| HEK293 | PathHunter Chemiluminescent Assay | β-arrestin recruitment | 0.43 | [14] |

| HT-29 | Calcium Release Assay | Increase in intracellular calcium | 0.2 | [14] |

| CHO-hPAR2 | Intracellular Calcium Release | Calcium mobilization | 0.015 - 0.1 | [15] |

Table 1: EC50 Values of this compound in Various In Vitro Assays. This table summarizes the half-maximal effective concentration (EC50) of this compound required to induce specific downstream effects in different cell lines.

Signaling Pathways

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR2 to the Gαq subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][16]

In addition to G protein-dependent signaling, PAR2 activation can also trigger G protein-independent pathways mediated by β-arrestins.[2] β-arrestins can act as scaffold proteins, recruiting other signaling molecules to the activated receptor, leading to the activation of pathways such as the ERK1/2 MAP kinase cascade.[2]

Figure 1: PAR2 Signaling Pathways Activated by 2-Furoyl-LIGRLO-amide.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Materials:

-

HEK293 cells stably expressing human PAR2

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Calcium 5 Assay Kit)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution

-

Microplate reader with fluorescence detection and automated injection capabilities

Procedure:

-

Cell Culture: Culture HEK293-PAR2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed cells into a 96-well black-walled, clear-bottom microplate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

-

Baseline Measurement: Place the plate in the microplate reader and measure the baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Program the instrument to automatically inject a serial dilution of this compound into the wells.

-

Fluorescence Measurement: Immediately after agonist addition, continuously record the fluorescence intensity for 2-3 minutes to capture the calcium transient.

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot the data against the logarithm of the agonist concentration to determine the EC50 value.

Figure 2: Experimental Workflow for Calcium Mobilization Assay.

Radioligand Binding Assay

This assay is used to determine the binding characteristics of ligands to the PAR2 receptor. A radiolabeled derivative of 2-Furoyl-LIGRLO-amide, such as [3H]propionyl-2fLI, is often used.[9][17]

Materials:

-

Membrane preparations from cells expressing PAR2 (e.g., NCTC2544-PAR2 cells)

-

Radiolabeled PAR2 agonist (e.g., [3H]propionyl-2fLI)

-

Unlabeled this compound (for competition assays)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize PAR2-expressing cells and isolate the membrane fraction by centrifugation.

-

Incubation: In a microplate or tubes, incubate the cell membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of unlabeled this compound (for competition binding) in assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (inhibition constant) can be calculated.

Figure 3: Workflow for Radioligand Binding Assay.

Arterial Vasodilation Assay

This ex vivo assay assesses the ability of this compound to induce relaxation in pre-constricted arterial rings, a functional measure of PAR2 activity in the vasculature.[12][18][19]

Materials:

-

Isolated arterial rings (e.g., murine femoral artery or rat aorta)

-

Organ bath system with force transducers

-

Physiological salt solution (PSS), aerated with 95% O2 / 5% CO2

-

Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619)

-

This compound stock solution

Procedure:

-

Tissue Preparation: Isolate arteries and cut them into rings of appropriate size.

-

Mounting: Mount the arterial rings in an organ bath filled with PSS and connect them to force transducers to measure isometric tension.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a period of time.

-

Pre-constriction: Constrict the arterial rings with a submaximal concentration of a vasoconstrictor agent.

-

Agonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement of Relaxation: Record the change in tension (relaxation) after each addition of the agonist.

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the potency of the agonist.

Conclusion

This compound is an invaluable tool for investigating the multifaceted roles of PAR2. Its high potency and selectivity allow for the precise interrogation of PAR2-mediated signaling pathways and physiological functions. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the activity of this and other PAR2 modulators, contributing to a deeper understanding of PAR2 biology and its potential as a therapeutic target in various diseases.

References

- 1. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Furoyl-LIGRLO-amide | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Endothelial PAR2 activation evokes resistance artery relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Proteinase-activated receptor-2 (PAR2): vascular effects of a PAR2-derived activating peptide via a receptor different than PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Technical Guide for 2-Furoyl-LIGRLO-amide TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2). This document consolidates information on its commercial availability, key experimental data, detailed protocols from cited research, and a visualization of its signaling pathways.

Commercial Availability

This compound is available from several commercial suppliers catering to the research community. For procurement, researchers can contact the following companies. Please note that all products are intended for research use only.

| Supplier | Website |

| AbMole BioScience | inquiry@abmole.com |

| Ace Therapeutics | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

| Arctom | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Tocris Bioscience | --INVALID-LINK-- |

| Echelon Biosciences | --INVALID-LINK-- |

| Sigma-Aldrich | --INVALID-LINK-- |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C38H64F3N11O10 |

| Molecular Weight | 891.98 g/mol |

| Sequence | 2-Furoyl-Leu-Ile-Gly-Arg-Leu-Orn-NH2 |

| Purity | Typically ≥95% (verified by HPLC) |

| Storage | Store at -20°C |

Biological Activity and Quantitative Data

2-Furoyl-LIGRLO-amide is a highly potent and selective PAR2 agonist, demonstrating significantly greater potency than the commonly used PAR2 activating peptide, SLIGRL-NH2.[1] Its primary mechanism of action is the activation of PAR2, a G protein-coupled receptor, which leads to the initiation of various intracellular signaling cascades.

In Vitro Potency

The potency of 2-Furoyl-LIGRLO-amide has been quantified in several key studies. The seminal work by McGuire et al. (2004) established its high potency in cell-based assays.

| Assay | Cell Line | Parameter | 2-Furoyl-LIGRLO-amide | SLIGRL-NH2 | Reference |

| Intracellular Calcium Mobilization | KNRK cells (rat PAR2) | pD2 | 7.0 | - | [1] |

| Intracellular Calcium Mobilization | HEK293 cells (human PAR2) | Potency Ratio | 10-25x more potent | - | [1] |

| Arterial Vasodilation | Murine Femoral Arteries | Potency Ratio | 10-300x more potent | - | [1] |

Signaling Pathways

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a complex network of intracellular signaling pathways. The primary coupling is through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, PAR2 can also couple to other G proteins, including Gαi/o and Gα12/13, and can signal independently of G proteins through β-arrestin pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-Furoyl-LIGRLO-amide, synthesized from the available literature.

Intracellular Calcium Mobilization Assay

This protocol is based on the methods described by McGuire et al. (2004).

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to 2-Furoyl-LIGRLO-amide stimulation in PAR2-expressing cells.

Materials:

-

Kirsten virus-transformed rat kidney (KNRK) cells or Human Embryonic Kidney (HEK293) cells stably expressing PAR2.

-

Fura-2 AM (calcium indicator dye).

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

SLIGRL-NH2 (for comparison).

-

Fluorometer capable of ratiometric measurement at 340/380 nm excitation and 510 nm emission.

Procedure:

-

Cell Preparation:

-

Culture PAR2-expressing cells to confluency in appropriate media.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash cells twice with HBSS.

-

Resuspend cells in HBSS at a density of 1-2 x 10^6 cells/mL.

-

-

Dye Loading:

-

Add Fura-2 AM to the cell suspension to a final concentration of 2-5 µM.

-

Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in fresh HBSS.

-

-

Fluorometric Measurement:

-

Place the cell suspension in a cuvette with a magnetic stirrer in the fluorometer.

-

Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Add a known concentration of 2-Furoyl-LIGRLO-amide to the cuvette and continue recording the fluorescence ratio until a peak response is observed and the signal begins to return to baseline.

-

For concentration-response curves, repeat the experiment with a range of agonist concentrations.

-

-

Data Analysis:

-

The change in [Ca2+]i is proportional to the change in the F340/F380 ratio.

-

Calculate the peak response for each concentration.

-

Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve.

-

Determine the pD2 (-log EC50) value from the curve.

-

Arterial Vasodilation Assay

This protocol is adapted from the methods described by McGuire et al. (2004).

Objective: To assess the vasodilatory effect of 2-Furoyl-LIGRLO-amide on isolated arterial rings.

Materials:

-

Male C57BL/6 mice.

-

Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.

-

Phenylephrine (B352888) (vasoconstrictor).

-

This compound stock solution.

-

Wire myograph system.

Procedure:

-

Tissue Preparation:

-

Euthanize a mouse and dissect the femoral arteries in ice-cold Krebs-Henseleit solution.

-

Clean the arteries of surrounding connective tissue and cut into 2 mm rings.

-

Mount the arterial rings on the wire myograph in chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~3 mN.

-

Test the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM). Rings showing significant relaxation are considered endothelium-intact.

-

-

Vasodilation Measurement:

-

Wash the rings and allow them to return to baseline tension.

-

Pre-contract the rings with a submaximal concentration of phenylephrine (to ~80% of maximum contraction).

-

Once a stable contraction is achieved, add cumulative concentrations of 2-Furoyl-LIGRLO-amide to the bath at regular intervals.

-

Record the changes in tension until a maximal relaxation is observed.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.

-

Calculate the EC50 value for vasodilation.

-

This technical guide serves as a comprehensive resource for researchers working with this compound. By providing information on its commercial sources, biological activity, signaling pathways, and detailed experimental protocols, this document aims to facilitate further investigation into the roles of PAR2 in health and disease.

References

A Technical Guide to 2-Furoyl-LIGRLO-amide TFA in Inflammatory Bowel Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial pathogenesis. Emerging research has identified Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, as a significant modulator of intestinal inflammation. 2-Furoyl-LIGRLO-amide TFA is a potent and highly selective synthetic peptide agonist of PAR2, making it a valuable tool for investigating the role of PAR2 signaling in IBD.[1][2][3][4] This technical guide provides an in-depth overview of the use of this compound in IBD research, including its mechanism of action, relevant signaling pathways, experimental protocols, and available data.

Mechanism of Action and Signaling Pathways

2-Furoyl-LIGRLO-amide acts as a specific activator of PAR2.[1][2][3][4] PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, which unmasks a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic agonists like 2-Furoyl-LIGRLO-amide mimic this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.

The role of PAR2 in IBD is multifaceted, with evidence supporting both pro-inflammatory and anti-inflammatory functions depending on the context of activation.

Pro-Inflammatory Signaling

In some contexts, PAR2 activation can exacerbate inflammation. This is thought to occur through the activation of Gαq and Gα12/13 proteins, leading to downstream signaling cascades that include:

-

MAPK and NF-κB Pathways: Activation of these pathways results in the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

-

Increased Intestinal Permeability: PAR2 activation can disrupt the intestinal epithelial barrier, leading to increased permeability and the translocation of luminal antigens, which can trigger an inflammatory response.

Anti-Inflammatory and Protective Signaling

Conversely, PAR2 activation has also been shown to have protective effects in the gut, promoting mucosal healing and reducing inflammation. These effects are mediated by distinct signaling pathways:

-

YAP/SIRT1/PGC-1α Pathway: PAR2 activation can lead to the stabilization of Yes-associated protein 1 (YAP), a key regulator of cell proliferation and apoptosis. YAP, in turn, can induce the expression of Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This pathway is associated with enhanced intestinal barrier function, increased autophagy and mitophagy to clear damaged cells and organelles, and reduced oxidative stress.[5][6][7]

The following diagram illustrates the dual signaling pathways of PAR2 in the context of IBD:

Caption: Dual signaling pathways of PAR2 activation in IBD.

Quantitative Data from In Vivo IBD Models

While this compound is recognized for its high potency,[1][2][3][4][8] much of the existing in vivo IBD research has utilized the less potent PAR2 agonist, SLIGRL-NH2. The data from these studies provide a valuable reference for the expected effects of PAR2 activation in colitis models.

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Body Weight | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Significantly reduced weight loss compared to control. | [9] |

| Colon Length | DSS-induced colitis | SLIGRL-NH2 | 100 µ g/mouse , intracolonically | No significant change in colon length. | Not specified |

| Macroscopic Score | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Dose-dependent reduction in macroscopic damage score. | [9] |

| Microscopic Score | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Dose-dependent reduction in microscopic damage score. | [9] |

| Myeloperoxidase (MPO) Activity | TNBS-induced colitis | SLIGRL-NH2 | 1.5 mg/kg/day, s.c. | Dose-dependent reduction in MPO activity. | [9] |

| Cytokine Levels (mRNA) | TNBS-induced colitis | SLIGRL-NH2 | 100 µ g/mouse , intracolonically | Increased TNF-α, IL-1β, and IFN-γ; no change in IL-4 and IL-10. | [10] |

| Intestinal Permeability | Intracolonic SLIGRL-NH2 | SLIGRL-NH2 | 5 µg and 100 µ g/mouse | Dose-dependent increase in paracellular permeability. | [11] |

Experimental Protocols

The following are detailed methodologies for two common murine models of IBD, which can be adapted for the study of this compound.

Dextran Sodium Sulfate (DSS)-Induced Colitis

This model is characterized by epithelial cell injury, leading to a breakdown of the mucosal barrier and subsequent inflammation. It is particularly useful for studying innate immune responses and epithelial repair mechanisms.

Materials:

-

Dextran Sodium Sulfate (DSS), 36,000-50,000 kDa

-

This compound

-

Sterile drinking water

-

Animal balance

-

Scoring system for Disease Activity Index (DAI)

Procedure:

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water to mice for 5-7 consecutive days.[1][12][13]

-

Treatment: this compound can be administered via various routes, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or oral gavage. The dosage and frequency will need to be optimized, but based on studies with other PAR2 agonists, a daily administration schedule is common.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.

-

Termination and Analysis: At the end of the study period, euthanize the mice and collect colonic tissue.

-

Endpoints:

-

Measure colon length and weight.

-

Perform histological analysis (H&E staining) to assess tissue damage, inflammation, and crypt loss.

-

Measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in colon tissue homogenates using ELISA or qPCR.

-

Assess intestinal permeability using an in vivo FITC-dextran assay.

-

Caption: Experimental workflow for DSS-induced colitis.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model involves the intrarectal administration of the haptenating agent TNBS, which elicits a T-cell-mediated immune response, sharing features with Crohn's disease.[9][10][11][14]

Materials:

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS)

-

This compound

-

Catheter for intrarectal administration

-

Animal balance

-

Scoring systems for macroscopic and microscopic damage

Procedure:

-

Sensitization (Optional): A pre-sensitization step with TNBS applied to the skin can be performed to enhance the delayed-type hypersensitivity reaction.

-

Induction of Colitis: Anesthetize the mice and slowly administer TNBS dissolved in ethanol (typically 30-50%) into the colon via a catheter inserted into the rectum.[9][10][11][14]

-

Treatment: Administer this compound or vehicle as described for the DSS model.

-

Monitoring: Monitor the mice for changes in body weight and clinical signs of colitis.

-

Termination and Analysis: Euthanize the mice at a predetermined time point (e.g., 3-7 days for acute models) and collect colonic tissue.

-

Endpoints:

-

Assess macroscopic damage to the colon (e.g., ulceration, inflammation, adhesions).

-

Perform histological analysis to evaluate the extent and depth of inflammation and tissue damage.

-

Measure MPO activity.

-

Analyze cytokine profiles, particularly Th1-associated cytokines like IFN-γ and TNF-α.

-

Caption: Experimental workflow for TNBS-induced colitis.

In Vivo Intestinal Permeability Assay

This protocol measures the passage of a fluorescent probe from the gut into the bloodstream, providing an index of intestinal barrier integrity.[15][16]

Materials:

-

Fluorescein isothiocyanate-dextran (FITC-dextran), 4 kDa

-

Phosphate-buffered saline (PBS)

-

Gavage needles

-

Microplate fluorometer

Procedure:

-

Fasting: Fast the mice for 4-6 hours with free access to water.

-

Gavage: Administer FITC-dextran (e.g., 600 mg/kg) dissolved in PBS by oral gavage.

-

Blood Collection: After a defined period (e.g., 4 hours), collect blood via cardiac puncture or from the retro-orbital sinus.

-

Plasma Separation: Centrifuge the blood to separate the plasma.

-

Fluorescence Measurement: Measure the fluorescence of the plasma using a microplate fluorometer (excitation ~485 nm, emission ~528 nm).

-

Quantification: Determine the concentration of FITC-dextran in the plasma by comparing the fluorescence to a standard curve.

Conclusion

This compound is a powerful research tool for elucidating the complex role of PAR2 in the pathophysiology of IBD. Its high potency and selectivity allow for precise modulation of PAR2 signaling in vivo. By utilizing established experimental models of colitis, such as those induced by DSS and TNBS, in conjunction with detailed molecular and physiological analyses, researchers can further unravel the therapeutic potential of targeting PAR2 in IBD. The dual nature of PAR2 signaling underscores the importance of carefully designed experiments to delineate the specific pathways and cellular players involved in its pro-inflammatory and protective effects in the gut.

References

- 1. socmucimm.org [socmucimm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

- 11. mdpi.com [mdpi.com]

- 12. redoxis.se [redoxis.se]

- 13. noblelifesci.com [noblelifesci.com]

- 14. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. Small Intestinal Permeability and Gut-Transit Time Determined with Low and High Molecular Weight Fluorescein Isothiocyanate-Dextrans in C3H Mice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding PAR2 Signaling with 2-Furoyl-LIGRLO-amide TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase-activated receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a critical role in a variety of physiological and pathological processes, including inflammation, nociception, and vascular regulation. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor. 2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist of PAR2.[1][2][3][4][5] Its high potency and selectivity make it an invaluable tool for elucidating the complex signaling pathways downstream of PAR2 activation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its quantitative pharmacological properties.

Mechanism of Action and Signaling Pathways

This compound acts as a direct agonist of PAR2, mimicking the action of the tethered ligand that is exposed following proteolytic cleavage.[6] This activation triggers a cascade of intracellular signaling events. The primary signaling pathways activated by PAR2 are the mitogen-activated protein kinase (MAPK) and intracellular calcium (Ca2+) signaling pathways.[6]

Upon binding of this compound, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[1] The increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC).

Simultaneously, PAR2 activation can also initiate the MAPK/ERK signaling cascade, which is crucial for regulating cellular processes such as proliferation and differentiation.[6] Furthermore, like many GPCRs, PAR2 can also signal through β-arrestin-dependent pathways, which can mediate distinct cellular responses.[1]

Quantitative Data

This compound is significantly more potent than the endogenous PAR2 activating peptide, SLIGRL-NH2. The following tables summarize the key quantitative data for this compound in various in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| Calcium Signaling | Rat PAR2-expressing KNRK cells | pD2 | 7.0 | [1][2][4] |

| Calcium Signaling | Human PAR2-expressing HEK293 cells | EC50 (Peak Response) | 235 nM | [6] |

| Calcium Signaling | Human PAR2-expressing HEK293 cells | EC50 (Area Under Curve) | 114 nM | [6] |

| Arterial Vasodilation | Rat Aorta | Potency vs. SLIGRL-NH2 | 10-300 times more potent | [1][3] |

| Arterial Vasodilation | Murine Femoral Arteries | Potency vs. SLIGRL-NH2 | 10-300 times more potent | [1][3] |

Table 2: Comparative Potency of PAR2 Agonists in Calcium Signaling (HEK293 Cells)

| Agonist | EC50 (Peak Response) | EC50 (Area Under Curve) | Reference |

| This compound | 235 nM | 114 nM | [6] |

| 2-at-LIGRL-NH2 | 314 nM | 106 nM | [6] |

| 6-an-LIGRL-NH2 | 403 nM | 254 nM | [6] |

| SLIGRL-NH2 | >10 µM | >10 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Intracellular Calcium Imaging in HEK293 Cells

This protocol describes the measurement of intracellular calcium mobilization in Human Embryonic Kidney (HEK293) cells expressing PAR2 upon stimulation with this compound.

Materials:

-

HEK293 cells stably expressing human PAR2

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Fura-2 AM or Fluo-3 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (in DMSO or water)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Culture PAR2-expressing HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-3 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in HBSS.

-

Place the microplate in a fluorescence microplate reader.

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Add the this compound dilutions to the wells.

-

Immediately begin recording the fluorescence intensity for 2-5 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-3, measure the emission at ~525 nm following excitation at ~488 nm.

-

-

Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each concentration and plot a dose-response curve to determine the EC50 value.

Arterial Vasodilation Assay

This protocol describes the measurement of the vasodilatory effect of this compound on isolated arterial rings.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

-

Phenylephrine (B352888) or other vasoconstrictor

-

This compound stock solution

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the thoracic aorta or femoral artery and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.

-

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Data Analysis: Plot the concentration-response curve for the relaxation induced by this compound to determine its potency (EC50).

In Vivo Itch Model

This protocol describes a behavioral model to assess the pruritic (itch-inducing) effects of this compound in mice.

Materials:

-

Male C57BL/6 mice

-

This compound solution in sterile saline

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Injection: Administer an intradermal injection of this compound (e.g., 10-50 µg in 20-50 µL) into the rostral back or nape of the neck of the mice. A control group should receive a saline injection.

-

Observation: Immediately after the injection, place the mice back into the observation chambers and record their behavior for 30-60 minutes.

-

Data Analysis: Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches in the agonist-treated group to the control group.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating PAR2 signaling. Its high potency allows for the robust activation of PAR2-mediated pathways, facilitating the study of their roles in health and disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of PAR2 biology. The continued use of this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of PAR2 and may aid in the development of novel therapeutics targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-furoyl-LIGRLO-amide: a potent and selective proteinase-activated receptor 2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a highly potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and itch.[1][2] Its enhanced potency and stability compared to the endogenous PAR2 activating peptide (SLIGRL-NH2) make it a valuable tool for in vivo investigations into PAR2 signaling and its role in disease.[3][4][5] These application notes provide an overview of the in vivo use of this compound, including detailed experimental protocols and a summary of its signaling pathways.

Mechanism of Action

This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. PAR2 activation is known to couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging G protein-independent pathways mediated by β-arrestins. This dual signaling capacity allows PAR2 to elicit a wide range of cellular responses.

Signaling Pathways

The activation of PAR2 by this compound triggers two main signaling cascades:

-

G Protein-Dependent Signaling:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: Activation of Rho GTPases, influencing the actin cytoskeleton and cell migration.

-

-

β-Arrestin-Dependent Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, as well as scaffolding of various signaling proteins, including those involved in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

Figure 1: PAR2 Signaling Pathways Activated by 2-Furoyl-LIGRLO-amide.

Data Presentation

In Vitro Potency

| Agonist | Assay | Cell Type/Tissue | Potency (pD2/EC50) | Reference |